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Compound of Interest

Compound Name: 4-methoxy-N-phenylaniline

Cat. No.: B057723

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 4-methoxy-N-phenylaniline, a molecule of interest in synthetic chemistry and drug
discovery. The following sections present its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data in a structured format, along with detailed experimental
protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 4-methoxy-N-phenylaniline is C13H13NO, with a molecular weight of
199.25 g/mol . The spectroscopic data presented below are crucial for the structural elucidation
and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
an organic molecule.

IH NMR Data

The 'H NMR spectrum provides information about the different types of protons in the molecule
and their neighboring protons. The data was acquired on a 400 MHz instrument using
deuterated chloroform (CDCIs) as the solvent.[1]
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13C NMR Data

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.
The data was obtained on a 100 MHz instrument in CDCls.[1]
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135.7 Aromatic C-N (phenyl ring)
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The
following table lists the predicted characteristic IR absorption bands for 4-methoxy-N-
phenylaniline based on its functional groups.

Wavenumber (cm~?) Vibration Functional Group
3350 - 3450 N-H stretch Secondary amine
3000 - 3100 C-H stretch Aromatic

2850 - 3000 C-H stretch -OCHs

1580 - 1620 C=C stretch Aromatic ring

1450 - 1550 C=C stretch Aromatic ring

1230 - 1270 C-O stretch Aryl ether

1150 - 1250 C-N stretch Aromatic amine

690 - 900 C-H bend Aromatic (out-of-plane)
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and formula.

mlz lon

199 [M+H]*

Experimental Workflow and Protocols

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: For *H NMR, accurately weigh 5-25 mg of the 4-methoxy-N-
phenylaniline sample. For 3C NMR, a higher concentration of 20-50 mg is recommended.
[2][3] The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent,
such as chloroform-d (CDCIs), inside a clean vial.[2] The solution is then carefully transferred
into a clean 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present.
[4] The final sample height in the tube should be around 4-5 cm.[2]

Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is
locked onto the deuterium signal of the solvent.[2] The magnetic field homogeneity is then
optimized by a process called shimming to obtain sharp spectral lines. The probe is tuned to
the specific nucleus being observed (*H or :3C). For *H NMR, a sufficient number of scans
are acquired to achieve a good signal-to-noise ratio. For 13C NMR, a greater number of
scans is typically required due to the lower natural abundance of the 13C isotope. A relaxation
delay is used between scans to allow the nuclei to return to their equilibrium state.

Data Processing: The acquired free induction decay (FID) signal is converted into a
frequency-domain spectrum using a Fourier transform. The spectrum is then phased and
baseline corrected to produce the final presentable spectrum. Chemical shifts are referenced
to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[5]

. Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method): A small amount of 4-methoxy-N-
phenylaniline (approximately 10-50 mg) is dissolved in a few drops of a volatile solvent like
methylene chloride or acetone. A drop of this solution is applied to a clean, dry salt plate
(e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin film of the
solid compound on the plate.

Data Acquisition: The salt plate with the sample film is placed in the sample holder of an
FTIR spectrometer. A background spectrum of the clean, empty salt plate is typically
recorded first. Then, the infrared spectrum of the sample is recorded. The instrument passes
a beam of infrared radiation through the sample, and the detector measures the amount of
light that is transmitted at each wavelength.

Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to produce the final absorbance or transmittance
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spectrum. The x-axis is typically represented in wavenumbers (cm~1), and the y-axis as
percent transmittance or absorbance.

3. Mass Spectrometry (MS)

o Sample Introduction and lonization: The 4-methoxy-N-phenylaniline sample can be
introduced into the mass spectrometer in several ways. For a pure solid, it can be introduced
via a direct insertion probe and ionized using electron ionization (EI) or a softer ionization
technique. Alternatively, the sample can be dissolved in a suitable solvent and introduced via
a liquid chromatograph (LC) or direct infusion into an electrospray ionization (ESI) source. In
ESI, the sample solution is sprayed into the source, creating charged droplets from which
ions are desorbed into the gas phase.

e Mass Analysis: The generated ions are accelerated into the mass analyzer. The analyzer,
which can be a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on
their mass-to-charge (m/z) ratio.

o Detection: The separated ions are detected, and a signal proportional to the number of ions
at each m/z value is recorded. The resulting mass spectrum is a plot of relative ion
abundance versus m/z. The peak with the highest abundance is called the base peak and is
assigned a relative intensity of 100%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 4-methoxy-N-phenylaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057723#spectroscopic-data-nmr-ir-ms-of-4-methoxy-
n-phenylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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